

Biosynthesis of 1-propenyl propyl disulfide in onions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Propenyl propyl disulfide*

Cat. No.: B12736539

[Get Quote](#)

An In-depth Technical Guide to the Biosynthesis of **1-Propenyl Propyl Disulfide** in Onions

Abstract

Onion (*Allium cepa* L.), a globally significant vegetable, is renowned for its distinctive flavor and aroma, which are primarily attributed to a complex array of volatile organosulfur compounds (OSCs). Among these, **1-propenyl propyl disulfide** is a key contributor to the characteristic cooked onion scent. This technical guide provides a comprehensive exploration of the biosynthetic pathway of **1-propenyl propyl disulfide**, designed for researchers, scientists, and professionals in drug development. We will dissect the enzymatic and non-enzymatic reactions, from the stable, non-volatile precursors stored within the plant's cytoplasm to the final formation of the volatile disulfide upon tissue disruption. This guide explains the causal biochemistry, details authoritative analytical methodologies for isolation and characterization, and provides field-proven insights into the study of these potent natural compounds.

Introduction: The Chemical Essence of Onion Flavor

The characteristic sensory profile of onions is not present in the intact vegetable. Instead, it is generated dynamically when the onion's cells are damaged by cutting, crushing, or chewing.[1] This process initiates a rapid cascade of biochemical reactions, transforming odorless sulfur-containing precursors into a potent mixture of volatile compounds.[2] These OSCs are not only responsible for the flavor and aroma but also contribute to the plant's defense mechanisms against herbivores and pathogens and are associated with a range of potential health benefits in humans, including antimicrobial and anti-inflammatory properties.[1][3][4]

1-Propenyl propyl disulfide ($C_6H_{12}S_2$) exists as (E)- and (Z)- stereoisomers and is a significant component of the volatile profile of both raw and cooked onions.[5][6] Understanding its formation is crucial for food science applications, flavor chemistry, and the exploration of Allium-derived compounds for therapeutic purposes. This guide elucidates the precise biosynthetic journey from precursor molecules to the final disulfide product.

The Genesis: S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Precursors

The entire biosynthetic pathway begins with stable, non-protein amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm of onion cells.[7] The specific profile of ACSOs is genetically determined and varies between different Allium species.[8] In onions, the primary precursors for **1-propenyl propyl disulfide** are:

- S-(trans)-1-propenyl-L-cysteine sulfoxide (1-PeCSO or Isoalliin): This is the most abundant flavor precursor in onion bulbs.[9][10]
- S-propyl-L-cysteine sulfoxide (PrCSO or Propiin): Found in smaller quantities, it serves as the source for the propyl group.[10]
- S-methyl-L-cysteine sulfoxide (MCSO or Methiin): Also present and contributes to the formation of other methyl-containing sulfur compounds.[9][11]

The relative concentrations of these precursors directly influence the composition of the final volatile profile.

Precursor Compound	Common Name	Chemical Formula	Role in 1-Propenyl Propyl Disulfide Formation
S-1-propenyl-L-cysteine sulfoxide	Isoalliin	C ₆ H ₁₁ NO ₃ S	Source of the 1-propenyl group
S-propyl-L-cysteine sulfoxide	Propiin	C ₆ H ₁₃ NO ₃ S	Source of the propyl group
S-methyl-L-cysteine sulfoxide	Methiin	C ₄ H ₉ NO ₃ S	Contributes to other volatile compounds

The Catalyst: The Alliinase Enzyme (EC 4.4.1.4)

The key enzymatic step in the biosynthesis is catalyzed by alliinase (officially S-alkyl-L-cysteine S-oxide lyase).^[1] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is physically segregated from its ACSO substrates in the intact plant cell, being localized within the cell's vacuoles.^{[7][12]} This compartmentalization is a brilliant defense strategy, ensuring that the production of pungent, reactive compounds only occurs upon cellular injury, which brings the enzyme and substrates into contact.^[1]

Upon tissue disruption, the vacuolar membrane is ruptured, releasing alliinase into the cytoplasm where it rapidly hydrolyzes the C-S bond of the ACSO precursors.^[12]

The Biosynthetic Cascade: From Precursors to Disulfide

The formation of **1-propenyl propyl disulfide** is a multi-step process involving an initial enzymatic reaction followed by a series of spontaneous chemical transformations.

Step 1: Enzymatic Cleavage and Formation of Sulfenic Acids

Once released, alliinase acts on the available ACSO precursors to produce highly reactive and unstable intermediates called sulfenic acids, along with pyruvate and ammonia.^[13]

- Isoalliin is cleaved to form 1-propenesulfenic acid.
- Propiin is cleaved to form propanesulfenic acid.

This reaction is extremely rapid and is the foundational step for all subsequent flavor development.[\[12\]](#) It is also at this stage that a competing pathway exists in onions: the enzyme lachrymatory factor synthase (LFS) can convert 1-propenesulfenic acid into syn-propanethial-S-oxide, the compound responsible for inducing tears.[\[1\]](#)[\[14\]](#)

Step 2: Spontaneous Condensation to Thiosulfinates

The sulfenic acid intermediates are too unstable to persist. They undergo spontaneous condensation (self-condensation or cross-condensation) to form a class of compounds known as thiosulfinates.[\[15\]](#)[\[16\]](#) These are the primary pungent compounds in freshly cut onions.[\[17\]](#) For the formation of **1-propenyl propyl disulfide**, the critical intermediate is 1-propenyl propyl thiosulfinate, formed by the cross-condensation of one molecule of 1-propenesulfenic acid and one molecule of propanesulfenic acid.

Other possible condensations lead to dipropyl thiosulfinate and di-1-propenyl thiosulfinate.[\[18\]](#)

Step 3: Non-Enzymatic Rearrangement to Disulfides

Thiosulfinates are themselves thermally and chemically unstable. They undergo further non-enzymatic rearrangement and decomposition to form a more stable, yet still volatile, complex mixture of mono-, di-, and trisulfides.[\[17\]](#) It is during this final step that **1-propenyl propyl disulfide** is formed from the rearrangement of 1-propenyl propyl thiosulfinate. This process contributes significantly to the evolving aroma profile of onions as they are processed and cooked.

The overall biosynthetic pathway is a classic example of a system where a single enzymatic trigger unleashes a cascade of spontaneous chemical reactions, leading to high chemical diversity from a limited set of precursors.

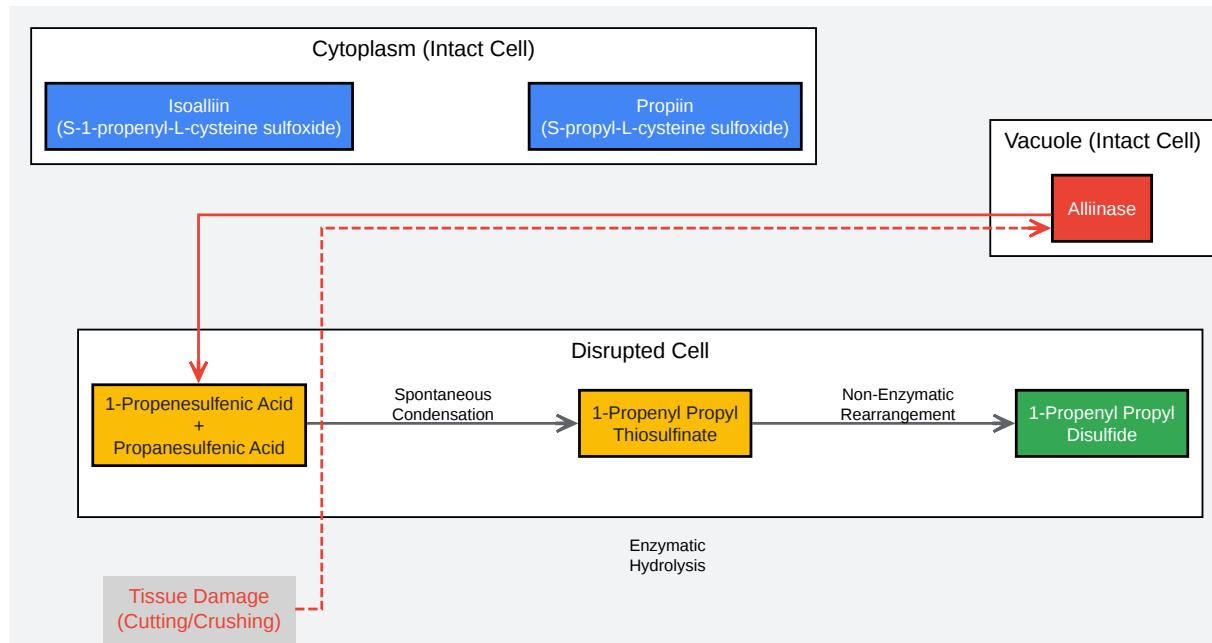
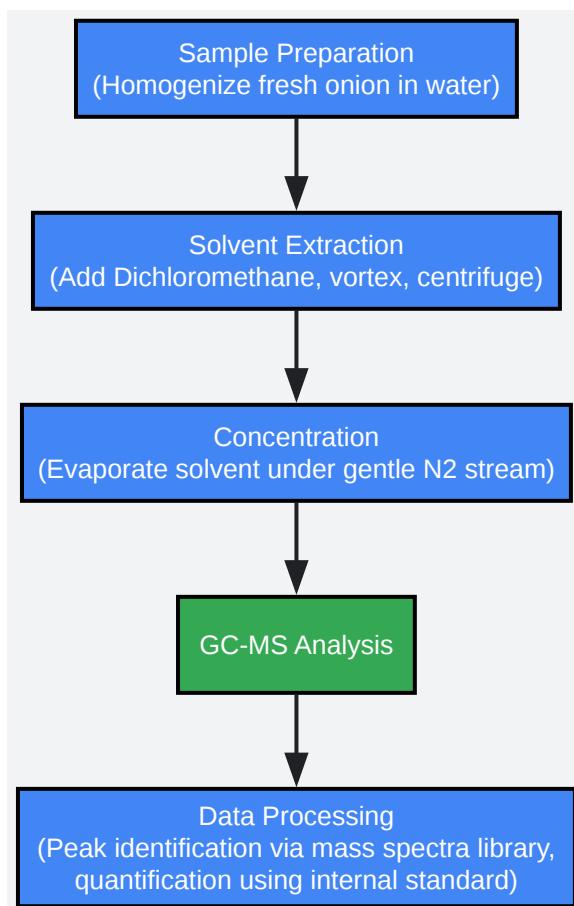

[Click to download full resolution via product page](#)

Fig. 1: Biosynthetic pathway of **1-propenyl propyl disulfide** in onions.


Analytical Workflow: Extraction and Characterization

The volatile and reactive nature of onion organosulfur compounds necessitates robust and rapid analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their identification and quantification.[19]

Extraction of Volatile Organosulfur Compounds

The primary goal of the extraction is to isolate the volatile OSCs from the complex onion matrix without inducing thermal degradation or artifact formation.

- Solvent Extraction: Liquid-liquid extraction using a low-boiling-point organic solvent is highly effective. Dichloromethane (DCM) has been shown to be superior for extracting a wide range of organosulfides from onion oil compared to other solvents like diethyl ether or hexanes.[20][21]
- Headspace Analysis: For analyzing the most volatile components, headspace techniques like Solid-Phase Microextraction (SPME) are employed. SPME is a solvent-free method that captures volatiles in the space above the sample for direct injection into the GC-MS.[19][22]

[Click to download full resolution via product page](#)

Fig. 2: Workflow for GC-MS analysis of onion organosulfur compounds.

Detailed Protocol: GC-MS Analysis of Onion Volatiles

This protocol is a representative method based on established literature for the qualitative and semi-quantitative analysis of **1-propenyl propyl disulfide** and other OSCs.[2][20]

1. Sample Preparation: a. Weigh 10 g of homogenized fresh onion sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of deionized water and vortex for 1 minute to create a slurry.
2. Extraction: a. To the slurry, add 10 mL of dichloromethane (DCM). b. Add an internal standard (e.g., diallyl disulfide) at a known concentration for semi-quantification. c. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of organosulfides into the organic layer. d. Centrifuge the mixture at 3,500 rpm for 5 minutes to separate the aqueous and organic layers.
3. Sample Concentration: a. Carefully transfer the lower DCM layer to a clean vial. b. Concentrate the extract down to a final volume of ~1 mL under a gentle stream of nitrogen gas to avoid thermal degradation of the analytes.
4. GC-MS Instrumentation and Conditions: a. System: Gas chromatograph coupled to a Quadrupole Ion Trap Mass Spectrometer (or equivalent). b. Column: Use a polar capillary column such as an INNOWAX or DB-WAX (e.g., 30 m × 0.25 mm × 0.25 µm) suitable for separating volatile polar compounds. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injection: Inject 1 µL of the concentrated extract in splitless mode. The injector temperature should be set to 250 °C. e. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 3 minutes. ii. Ramp 1: Increase at 3 °C/min to 150 °C, hold for 3 minutes. iii. Ramp 2: Increase at 25 °C/min to 250 °C, hold for 5 minutes. f. Mass Spectrometer Conditions: i. Ion Source Temperature: 200 °C. ii. Mass Range: Scan from m/z 40 to 500. iii. Ionization Mode: Electron Ionization (EI) at 70 eV.
5. Data Analysis: a. Identify **1-propenyl propyl disulfide** and other OSCs by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). b. Confirm identification by comparing Kovats retention indices with literature values.[\[23\]](#) c. Perform semi-quantification by comparing the peak area of the analyte to the peak area of the internal standard.

Conclusion

The biosynthesis of **1-propenyl propyl disulfide** in onions is a sophisticated and rapid process, initiated by cellular damage and driven by a combination of enzymatic action and spontaneous chemistry. It begins with stable S-alk(en)yl-L-cysteine sulfoxide precursors, which are transformed by the alliinase enzyme into highly reactive sulfenic acids. These intermediates

then condense into unstable thiosulfinates, which finally rearrange to form the more stable disulfide, a key component of the onion's characteristic aroma. A thorough understanding of this pathway, supported by robust analytical methods like GC-MS, is fundamental for advancements in food science, flavor chemistry, and the continued exploration of the bioactive potential of Allium species.

References

- Alliinase. (n.d.). Google Arts & Culture.
- Alliinase - Wikipedia. (2023, December 26). Wikipedia.
- Mitrová, K., Hrbek, V., Svoboda, P., Hajšlová, J., & Ovesná, J. (2016). Antioxidant activity, S-alk(en)yl-L-cysteine sulfoxide and polyphenol content in onion (*Allium cepa* L.) cultivars are associated with their genetic background. *Czech Journal of Food Sciences*, 34(2), 127–132.
- Cantrell, M. A., Seale, J. T., Anderson, S. R., & McDougal, O. M. (2020).
- González-de-Peredo, A. V., Vázquez-Espinosa, M., Espada-Bellido, E., Ferreiro-González, M., Amores-Arrocha, A., Palma, M., Barroso, C. G., & Barbero, G. F. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. *Molecules*, 28(9), 3939. [\[Link\]](#)
- Havey, M. J., & Galmarini, C. R. (2018). Variation for Health-Enhancing Compounds and Traits in Onion (*Allium cepa* L.) Germplasm. *HortScience*, 53(9), 1335-1341. [\[Link\]](#)
- Kim, S., & Kim, J. (2016). Change in organosulfur compounds in onion (*Allium cepa* L.) during heat treatment. *Food Science and Biotechnology*, 25(1), 63-68. [\[Link\]](#)
- Nguyen, T. D., Le, T. V., & Vo, T. P. Q. (2011). Determination of Multiclass Pesticides in Onion Using Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). *Thai Journal of Agricultural Science*, 44(5), 415-421. [\[Link\]](#)
- Wallock-Richards, D., Doherty, C. J., Doherty, M., Clarke, D. J., & Dow, M. (2014). Chemical structure of allicin and mechanism of formation from alliin by the enzyme alliinase. *ResearchGate*.
- Ni, Y., & Li, Q. (2007). Modified Method for Rapid Quantitation of S-Alk(en)yl-L-cysteine Sulfoxide in Yellow Onions (*Allium cepa* L.). *Journal of Agricultural and Food Chemistry*, 55(24), 9738–9743. [\[Link\]](#)
- Pastor-Belda, M., Yavir, K., Martínez-Bueno, M. J., Fernández-Alba, A. R., & García-Reyes, J. F. (2020). Determination of onion organosulfur compounds in animal feed by dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. *Journal of Food and Drug Analysis*, 28(2), 269-277. [\[Link\]](#)
- Lee, S., et al. (2023). Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study. *bioRxiv*. [\[Link\]](#)

- Cantrell, M. A., Seale, J. T., Anderson, S. R., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. Boise State University.
- Disulfide, 1-propenyl propyl. (n.d.). NIST Chemistry WebBook.
- Ilic, D. P., Nikolic, V. D., Nikolic, L. B., Stankovic, M. Z., Stanojevic, L. P., & Cvetkovic, D. J. (2011). Biosynthetic pathway of thiosulfinate. ResearchGate.
- What is the mechanism of Allicin? (2024, July 17). Patsnap Synapse.
- Kubec, R. (2024). Onion thiolanes as multifunctional molecules: a story about recently discovered compounds from a well-known vegetable. Food & Function. [Link]
- Havey, M. J., & Randle, W. M. (2004). Flavor Precursor [S-alk(en)yl-L-cysteine sulfoxide] Concentration and Composition in Onion Plant Organs and Predictability of Field White Rot Reaction of Onions. *Acta Horticulturae*, 637, 135-140. [Link]
- Disulfide, 1-propenyl propyl, trans - Chemical & Physical Properties. (n.d.). Cheméo.
- Benkeblia, N., & Lanzotti, V. (2007).
- Li, Y., et al. (2022).
- Ni, Y., & Li, Q. (2007). Modified Method for Rapid Quantitation of S-Alk(en)yl-L-cysteine Sulfoxide in Yellow Onions (*Allium cepa* L.).
- Cantrell, M. A., Seale, J. T., Anderson, S. R., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. ResearchGate.
- Propenyl propyl disulfide. (n.d.). PubChem.
- **1-Propenyl propyl disulfide** (FDB021327). (n.d.). FooDB.
- Cantrell, M., Seale, J. T., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. Semantic Scholar.
- Disulfide, 1-propenyl propyl, trans. (n.d.). NIST Chemistry WebBook.
- Prieto-Santiago, V., et al. (2019). An overview of organosulfur compounds from *Allium* spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties. *Food Chemistry*, 276, 577-588. [Link]
- Eady, C. C., et al. (2008). Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile. *Plant Physiology*, 147(4), 2096–2106. [Link]
- Risticovic, S., et al. (2014). Investigation of Volatiles Emitted from Freshly Cut Onions (*Allium cepa* L.) by Real Time Proton-Transfer Reaction-Mass Spectrometry (PTR-MS). *Journal of Food Science*, 79(1), C41-C50. [Link]
- cis-Propenyl propyl disulfide (FDB007904). (n.d.). FooDB.
- trans-Propenyl propyl disulfide. (n.d.). PubChem.
- Hughes, J., & Collin, H. A. (2001). Biosynthesis of the flavour precursors of onion and garlic. *Journal of Experimental Botany*, 52(358), 1077-1082. [Link]
- 1-Propenyl 1-(propylsulfinyl)propyl disulfide (FDB011067). (n.d.). FooDB.
- 1-Propenyl 1-(1-propenylthio)propyl disulfide (FDB018453). (n.d.). FooDB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Alliinase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Onion thiolanes as multifunctional molecules: a story about recently discovered compounds from a well-known vegetable - Food & Function (RSC Publishing)
DOI:10.1039/D5FO02323H [pubs.rsc.org]
- 4. An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfide, 1-propenyl propyl [webbook.nist.gov]
- 6. Disulfide, 1-propenyl propyl, trans [webbook.nist.gov]
- 7. Variation for Health-Enhancing Compounds and Traits in Onion (Allium cepa L.) Germplasm [scirp.org]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the defense mechanism of Allium plants through the onion isoallicin-omics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Allicin? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]

- 19. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach | MDPI [mdpi.com]
- 20. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Propenyl propyl disulfide | C6H12S2 | CID 5352908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biosynthesis of 1-propenyl propyl disulfide in onions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12736539#biosynthesis-of-1-propenyl-propyl-disulfide-in-onions\]](https://www.benchchem.com/product/b12736539#biosynthesis-of-1-propenyl-propyl-disulfide-in-onions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com